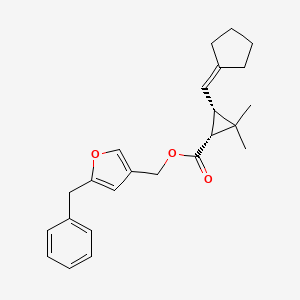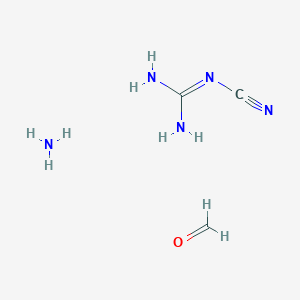
1H-Indole, 3,3'-(phenylmethylene)bis[2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- is a compound with the molecular formula C23H18N2 and a molecular weight of 322.4 g/mol It is known for its unique structure, which includes two indole units connected by a phenylmethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- typically involves the reaction of indole with aromatic aldehydes under acidic conditions. One common method is the electrophilic substitution reaction, where indole reacts with aldehydes in the presence of a catalyst such as sulphonic acid-functionalized chitosan . The reaction is chemoselective, yielding the desired bis(indolyl)methane derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as chitosan–SO3H, is crucial for maintaining high yields and selectivity . The reaction conditions are optimized to ensure the stability and integrity of the compound during production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- undergoes various chemical reactions, including:
Electrophilic Substitution: Reaction with aldehydes and ketones to form bis(indolyl)methanes.
Oxidation and Coupling Reactions: These reactions are facilitated by heterogeneous bio-relevant catalysts, preserving the compound’s activity and structural integrity.
Common Reagents and Conditions
Catalysts: Sulphonic acid-functionalized chitosan, iodine, modified zirconia, InCl3, and BF3·OEt2.
Conditions: Acidic conditions are often required for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various bis(indolyl)methane derivatives, which exhibit significant biological activities .
Applications De Recherche Scientifique
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- involves its interaction with molecular targets and pathways. The compound exerts its effects through electrophilic substitution reactions, where it reacts with aldehydes and ketones to form bis(indolyl)methanes . These derivatives exhibit various biological activities, including antibacterial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(indolyl)methane Derivatives: Compounds such as macrocarpamine, macralstonine acetate, and villastonine.
1H-Indole-3-Carbaldehyde Derivatives: Compounds like 2-(1H-indol-3-ylmethylidene)malononitrile.
Uniqueness
1H-Indole, 3,3’-(phenylmethylene)bis[2-phenyl- stands out due to its unique structure and the wide range of biological activities exhibited by its derivatives. Its ability to undergo chemoselective reactions and form stable products makes it a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
35173-73-0 |
|---|---|
Formule moléculaire |
C35H26N2 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
2-phenyl-3-[phenyl-(2-phenyl-1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C35H26N2/c1-4-14-24(15-5-1)31(32-27-20-10-12-22-29(27)36-34(32)25-16-6-2-7-17-25)33-28-21-11-13-23-30(28)37-35(33)26-18-8-3-9-19-26/h1-23,31,36-37H |
Clé InChI |
UIAOMZIJNOAZNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=CC=C4)C5=C(NC6=CC=CC=C65)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


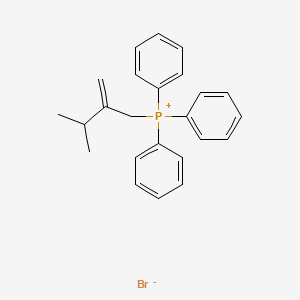
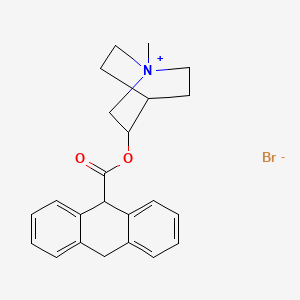


![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
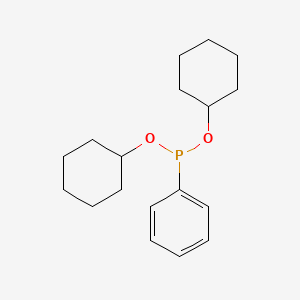

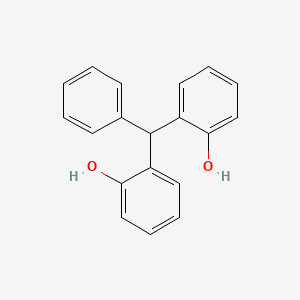

![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)

